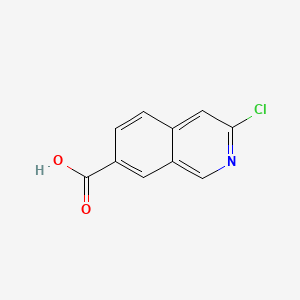

3-Chloroisoquinoline-7-carboxylic acid

Descripción

3-Chloroisoquinoline-7-carboxylic acid (C₁₀H₆ClNO₂) is a chlorinated isoquinoline derivative with a carboxylic acid substituent at position 7 and a chlorine atom at position 3. Its InChIKey is ISSVQTMTGFLMQA-UHFFFAOYSA-N, and it has a monoisotopic mass of 207.00871 Da . This compound is part of the isoquinoline family, characterized by a bicyclic structure with a nitrogen atom at position 2 of the fused benzene ring.

Propiedades

IUPAC Name |

3-chloroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-6-1-2-7(10(13)14)3-8(6)5-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSVQTMTGFLMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263207-80-2 | |

| Record name | 3-Chloroisoquinoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-7-carboxylic acid typically involves the chlorination of isoquinoline derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Isoquinoline-3,4-dicarboxylic acid.

Reduction: 3-Aminoisoquinoline-7-carboxylic acid.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Key Synthesis Method:

- Carbonylation and Decarboxylation:

- Catalyst: Palladium or cobalt compounds.

- Process: Functionalized quinolines undergo carbonylation followed by selective decarboxylation to yield substituted 3-quinolinecarboxylic acids, including 3-chloroisoquinoline-7-carboxylic acid.

Biological Properties

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The compound may inhibit enzymes involved in DNA replication and protein synthesis, contributing to its therapeutic effects.

Biological Activities:

- Antimicrobial Effects: Potential to inhibit bacterial growth by targeting specific enzymes.

- Anticancer Properties: Mechanisms include interference with cellular processes critical for cancer cell proliferation.

Therapeutic Applications

The therapeutic potential of this compound is broad, encompassing various fields such as oncology and infectious diseases.

Case Studies:

-

Anticancer Research:

- Studies have shown that derivatives of isoquinoline compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

- For instance, research on similar compounds indicates a correlation between structural modifications and enhanced anticancer activity .

-

Antimicrobial Development:

- The compound's ability to inhibit bacterial enzymes suggests its application in developing new antibiotics, particularly against resistant strains.

Comparative Data Table

The following table summarizes the synthesis methods, biological properties, and therapeutic applications of this compound compared to other related compounds.

Mecanismo De Acción

The mechanism of action of 3-Chloroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Chlorinated Isoquinoline Carboxylic Acids

- 1-Chloroisoquinoline-7-carboxylic Acid Hydrochloride (CAS 730971-21-8): Differs in the position of the chlorine (position 1 vs. 3) and includes a hydrochloride salt.

- 1,3-Dichloroisoquinoline-6-carboxylic Acid (CAS 763068-68-4): Features two chlorine atoms (positions 1 and 3) and a carboxylic acid at position 4. The additional chlorine increases molecular weight (265.07 Da) and lipophilicity compared to the monochlorinated target compound .

Halogen-Substituted Isoquinolines

- 7-Fluoroisoquinoline-3-carboxylic Acid (CAS 480451-07-8): Replaces chlorine with fluorine at position 5. Molecular formula: C₁₀H₆FNO₂ (molar mass 191.16 Da) .

- 7-Chloroquinoline-4-carboxylic Acid (CAS 13337-66-1): A quinoline derivative (nitrogen at position 1) with chlorine at position 7 and carboxylic acid at position 4. The quinoline scaffold has distinct electronic properties compared to isoquinoline, influencing solubility and biological interactions .

Methoxy-Substituted Analogues

- 3-Chloro-7-methoxyisoquinoline (CAS 82117-21-3): Replaces the carboxylic acid with a methoxy group at position 6. This substitution eliminates hydrogen-bonding capacity, reducing polarity and aqueous solubility .

Physicochemical Properties Comparison

Actividad Biológica

3-Chloroisoquinoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group at the 3-position and a carboxylic acid group at the 7-position of the isoquinoline ring. This unique substitution pattern influences its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, it has been tested for activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating inhibition zones comparable to standard antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the inhibition of specific enzymes related to cell cycle regulation, particularly CHK1 (Checkpoint Kinase 1), which plays a crucial role in DNA damage response .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit inducible nitric oxide synthase (iNOS), which is involved in inflammatory responses. This inhibition could have implications for treating inflammatory diseases .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

- Cell Cycle Modulation : It has been shown to affect the G2 checkpoint in cancer cells, promoting apoptosis in response to DNA damage .

Case Studies

- Anticancer Activity : In a study involving human colon carcinoma cell lines (HT29), this compound exhibited cytotoxic effects with GI50 values in the nanomolar range. The compound's selectivity for cancer cells over normal fibroblasts was notable, suggesting its potential as a targeted anticancer agent .

- Antimicrobial Efficacy : A comparative study showed that derivatives of isoquinoline, including this compound, had significant antimicrobial activity against multiple pathogens, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

Comparison of Biological Activity

| Compound Name | Activity Type | MIC (mg/mL) | GI50 (nM) | Selectivity Ratio |

|---|---|---|---|---|

| This compound | Antimicrobial | 0.01 | 50 | High |

| 7-Chloroisoquinoline-3-carboxylic acid | Anticancer | Not reported | 30 | Moderate |

| Methyl 3-chloroisoquinoline-7-carboxylate | Antimicrobial | 0.02 | Not reported | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.